Testosterone undecylenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Testosterone undecylenate is an androgen and anabolic steroid medication, specifically an ester of testosterone. It was primarily used in the past as a component of long-acting mixtures of testosterone esters in oil solutions, administered via intramuscular injection. This compound is no longer marketed but was once a key player in testosterone replacement therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone undecylenate involves the esterification of testosterone with undecylenic acid. The reaction typically requires the presence of a catalyst and occurs under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Testosterone undecylenate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of testosterone.

Reduction: Reduction reactions can convert this compound back to its parent compound, testosterone.

Substitution: This reaction can involve the replacement of the undecylenate ester with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized testosterone derivatives.

Reduction: Free testosterone.

Substitution: Various substituted testosterone derivatives.

Scientific Research Applications

Testosterone undecylenate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in androgen receptor binding and gene expression modulation.

Medicine: Primarily used in testosterone replacement therapy for conditions like hypogonadism.

Industry: Utilized in the formulation of long-acting testosterone therapies

Mechanism of Action

Testosterone undecylenate acts as a prodrug of testosterone. Once administered, it is cleaved by endogenous esterases to release active testosterone. This testosterone then binds to androgen receptors, influencing gene transcription and promoting the development of male secondary sexual characteristics. The undecylenate side chain itself is pharmacologically inactive .

Comparison with Similar Compounds

Boldenone Undecylenate: Another anabolic steroid with a similar ester but used primarily in veterinary medicine.

Testosterone Enanthate: A widely used testosterone ester with a shorter duration of action compared to testosterone undecylenate.

Testosterone Cypionate: Similar to testosterone enanthate but with a slightly longer half-life.

Uniqueness: this compound is unique due to its long duration of action, making it suitable for long-term testosterone replacement therapy. Its ability to maintain stable testosterone levels over extended periods sets it apart from other testosterone esters .

Properties

CAS No. |

29430-26-0 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

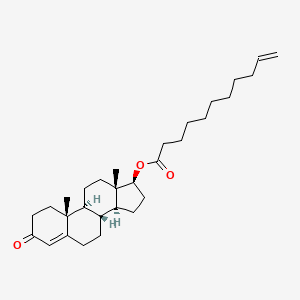

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

PBFYIQCFOZXSKC-CNQKSJKFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.